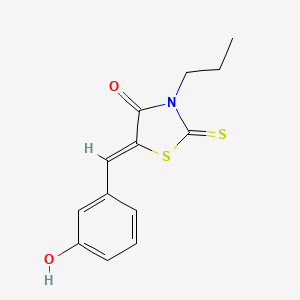
5-(3-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
描述
5-(3-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as HPT, is a thiazolidinone compound that has gained significant attention in scientific research in recent years. HPT has been shown to possess various bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities.
科学研究应用
HPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, HPT has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. HPT achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. In diabetes research, HPT has been shown to regulate glucose metabolism and improve insulin sensitivity. In neurodegenerative disorder research, HPT has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid-beta peptides.
作用机制
The mechanism of action of HPT is not fully understood. However, studies have shown that HPT exerts its bioactive properties through various pathways, including the inhibition of NF-κB and PI3K/Akt signaling pathways, the activation of AMPK signaling pathway, and the modulation of the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
HPT has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. HPT achieves this by regulating the expression of various genes and proteins involved in these pathways. HPT has also been shown to regulate glucose metabolism and improve insulin sensitivity, suggesting its potential use in the treatment of diabetes.
实验室实验的优点和局限性
The advantages of using HPT in lab experiments include its high yield and purity, its simple and efficient synthesis method, and its various bioactive properties. The limitations of using HPT in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential toxicity at high concentrations.
未来方向
For HPT research include exploring its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Further studies are also needed to elucidate the mechanism of action of HPT and to optimize its bioavailability and toxicity. Additionally, the development of novel HPT derivatives with improved bioactive properties may also be a promising direction for future research.
Conclusion
In conclusion, HPT is a thiazolidinone compound that possesses various bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities. HPT has potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of HPT and to optimize its bioavailability and toxicity. The development of novel HPT derivatives with improved bioactive properties may also be a promising direction for future research.
属性
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-2-6-14-12(16)11(18-13(14)17)8-9-4-3-5-10(15)7-9/h3-5,7-8,15H,2,6H2,1H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPXQMYMWRYFQG-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=CC=C2)O)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=CC=C2)O)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3965510.png)
![4-(2,4-dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3965519.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965522.png)
![N-[3-(2-hydroxyphenyl)propyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B3965529.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3965534.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B3965537.png)

![2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3965557.png)
![3-(4-methylbenzyl)-4-[(3-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B3965565.png)
![ethyl 4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3965567.png)

![3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3965582.png)
![3-benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B3965583.png)
![6-ethyl-3-(4-methoxyphenyl)-6-methyl-2-[(2-phenylethyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3965588.png)